molecular formula C12H21F3O B3062460 1,1,1-Trifluorododecan-2-one CAS No. 26902-72-7

1,1,1-Trifluorododecan-2-one

Cat. No.: B3062460
CAS No.: 26902-72-7
M. Wt: 238.29 g/mol
InChI Key: YXTBWTOMSMZIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluorododecan-2-one is a chemical compound with the molecular formula C12H21F3O. It is characterized by the presence of a trifluoromethyl group attached to a dodecanone backbone. This compound is part of the broader class of fluorinated organic compounds, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of dodecanone with trifluoromethylating agents under controlled conditions

Industrial Production Methods

Industrial production of 1,1,1-trifluorododecan-2-one may involve continuous flow reactors to ensure efficient and scalable synthesis. The process typically includes the use of hydrogen fluoride (HF) and a fluorination-promoting catalyst. The reaction is carried out under controlled temperature and pressure conditions to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorododecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1,1-Trifluorododecan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluorododecan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .

Properties

CAS No.

26902-72-7

Molecular Formula

C12H21F3O

Molecular Weight

238.29 g/mol

IUPAC Name

1,1,1-trifluorododecan-2-one

InChI

InChI=1S/C12H21F3O/c1-2-3-4-5-6-7-8-9-10-11(16)12(13,14)15/h2-10H2,1H3

InChI Key

YXTBWTOMSMZIMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.